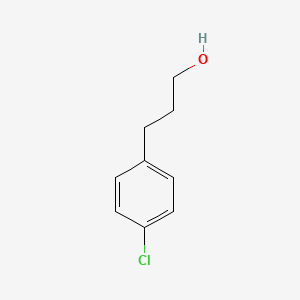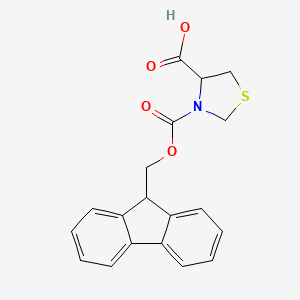
3-(4-氯苯基)丙醇
概述
描述
“3-(4-Chlorophenyl)propan-1-ol” is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is a colorless liquid .
Synthesis Analysis
The synthesis of “3-(4-Chlorophenyl)propan-1-ol” can be achieved from “3-(4-chlorophenyl)propionic acid” using lithium aluminium hydride in tetrahydrofuran . The reaction conditions involve stirring a slurry of lithium aluminium hydride in dry tetrahydrofuran at 0 - 20°C under nitrogen, and then slowly adding a solution of “3-(4-chlorophenyl)propionic acid” in tetrahydrofuran .Molecular Structure Analysis
The InChI code for “3-(4-Chlorophenyl)propan-1-ol” is 1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 . This indicates that the molecule consists of a chlorophenyl group attached to a propanol group.Chemical Reactions Analysis
“3-(4-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . This suggests that it can participate in condensation reactions to form chromene derivatives.Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propan-1-ol” is a colorless to light yellow clear liquid . It has a boiling point of 114°C at 1.5 mmHg, a flash point of 118°C, a specific gravity of 1.15 at 20°C, and a refractive index of 1.54 .科学研究应用
醛酮还原酶抑制剂的合成
“3-(4-氯苯基)丙醇” 用于制备 2-氧代-2H-色烯-3-羧酸酰胺衍生物,它们可作为醛酮还原酶抑制剂 . 醛酮还原酶是一类参与解毒过程的酶,其抑制剂具有潜在的治疗应用。
抗惊厥活性
“3-(4-氯苯基)丙醇” 的衍生物已被合成和研究其抗惊厥活性. 这些化合物有可能用于治疗癫痫和其他癫痫发作疾病。
抗真菌应用
“3-(4-氯苯基)丙醇” 的衍生物已显示出对各种念珠菌属物种的显着抗真菌活性. 这表明其在治疗真菌感染方面的潜在用途。
抗菌应用
研究还表明,“3-(4-氯苯基)丙醇” 衍生物具有抗菌活性. 这表明其在对抗细菌感染方面的潜在用途。
色烯衍生物的合成
“3-(4-氯苯基)丙醇” 可以参与缩合反应形成色烯衍生物. 色烯是一类具有多种生物活性的有机化合物,包括抗癌、抗炎和抗氧化特性。
分子结构分析
对“3-(4-氯苯基)丙醇” 衍生物的分子结构和光谱分析的研究提供了对其化学性质的见解. 这些知识可用于设计和合成具有所需性质的新化合物。
杀酵母活性
一种基于丙醇 (>30%) 和丙醇 (15–30%) 的商业产品已被研究其对从食品或食品加工中分离出的 25 种菌株的杀酵母活性 . 虽然没有具体提到“3-(4-氯苯基)丙醇”,但它在结构上与丙醇相似,表明其具有潜在的杀酵母应用。
其他有机化合物的合成
“3-(4-氯苯基)丙醇” 可用作合成各种其他有机化合物的起始材料 . 其氯苯基基团可以进行各种反应,从而可以创建多种产品。
安全和危害
The compound is classified as a warning signal word. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用机制
Target of Action
It is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 3-(4-Chlorophenyl)propan-1-ol on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in transmitting signals within the cell. This modulation can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)propan-1-ol exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 3-(4-Chlorophenyl)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-(4-Chlorophenyl)propan-1-ol remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to 3-(4-Chlorophenyl)propan-1-ol can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 3-(4-Chlorophenyl)propan-1-ol can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3-(4-Chlorophenyl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. For example, the compound can be metabolized into different products, which may have distinct biological activities and effects on cellular function.
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenyl)propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)propan-1-ol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
3-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278382 | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6282-88-8 | |
| Record name | 4-Chlorobenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



